molecular formula C8H11NO4 B8685535 Ethyl 2,6-dioxopiperidine-3-carboxylate CAS No. 24058-31-9

Ethyl 2,6-dioxopiperidine-3-carboxylate

Cat. No. B8685535
CAS RN: 24058-31-9
M. Wt: 185.18 g/mol
InChI Key: ODDFOVFGUHLLHR-UHFFFAOYSA-N
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Patent
US04578378

Procedure details

To a solution of diethyl malonate (2.3 ml) in tetrahydrofuran (2.3 ml) cooled at 0° C. is added sodium hydride (400 mg). After stirring for 10 minutes, the mixture is mixed with acrylamide (710 mg) and let react at 0° C. for 70 minutes and at room temperature for 3.5 hours. The mixture is mixed with acetic acid (0.7 ml), stirred for 20 minutes, diluted with ethyl acetate, filtered to remove solid, concentrated, and triturated in n-hexane to afford 2,6-dioxo-piperidine-3-carboxylic acid ethyl ester (1.18 g). m.p. 69°-74° C.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
710 mg
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16].C(O)(=O)C>O1CCCC1.C(OCC)(=O)C>[CH2:6]([O:5][C:3]([CH:2]1[CH2:16][CH2:15][C:14](=[O:17])[NH:18][C:1]1=[O:9])=[O:4])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2.3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
710 mg
Type
reactant
Smiles
C(C=C)(=O)N
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
let react at 0° C. for 70 minutes and at room temperature for 3.5 hours
Duration
3.5 h
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated in n-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1C(NC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.